molecular formula C7H6FNO2 B1319021 2-Fluoro-4-hydroxybenzamide CAS No. 1133122-96-9

2-Fluoro-4-hydroxybenzamide

Cat. No.: B1319021
CAS No.: 1133122-96-9
M. Wt: 155.13 g/mol
InChI Key: ZOGOWOQZTFRRHO-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzamide (CAS 1133122-96-9) is a fluorinated benzamide derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It is characterized by a fluorine substituent at the 2-position and a hydroxyl group at the 4-position of the benzamide core (Figure 1) .

Properties

IUPAC Name

2-fluoro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGOWOQZTFRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309855
Record name 2-Fluoro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133122-96-9
Record name 2-Fluoro-4-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133122-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxybenzamide typically involves the fluorination of 4-hydroxybenzamide. One common method is the direct fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents can be optimized for cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

2-Fluoro-4-hydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their function. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation . The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Benzamide derivatives exhibit diverse physicochemical and functional properties depending on substituent types, positions, and molecular complexity. Below, 2-Fluoro-4-hydroxybenzamide is compared to analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Research Applications
This compound 1133122-96-9 C₇H₆FNO₂ 155.13 -F (C2), -OH (C4) Biochemical assays, solubility studies
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide N/A C₁₃H₉ClFNO₂ 265.67 -Cl (C2), -F (C6), -OH (phenyl) Structural-activity relationship (SAR) studies
4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide 301308-67-8 C₁₃H₉ClFNO₂ 265.67 -Cl (C4), -F (phenyl C2), -OH (C2) Pharmacological screening
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide N/A C₁₅H₁₃ClNO₂ 274.72 -OCH₃ (C2), -CH₃ (C4), -Cl (phenyl C4) Fluorescence intensity analysis
2-Aminobenzamide (generic) N/A C₇H₈N₂O 136.15 -NH₂ (C2) Glycosylation enzyme studies
Substituent Effects on Physicochemical Properties
  • Hydroxyl vs. Methoxy Groups: The -OH group in this compound improves aqueous solubility relative to methoxy-substituted derivatives (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide), which exhibit higher lipophilicity and fluorescence due to extended conjugation .
  • Positional Isomerism :

    • 4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide and 2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide share identical molecular formulas but differ in substituent positions, leading to distinct dipole moments and crystal packing behaviors .
Functional and Application-Based Differences
  • Biochemical Research: this compound’s simplicity and moderate solubility make it suitable for dose-response assays. In contrast, 2-Aminobenzamides are preferred in glycosylation studies due to their amine group’s nucleophilic reactivity .
  • Pharmacological Screening :
    • Chlorinated derivatives (e.g., 4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide) are often screened for antimicrobial or kinase inhibitory activity, leveraging chlorine’s steric and electronic effects .
  • Analytical Chemistry :
    • Methoxy- and methyl-substituted benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) are utilized in spectrofluorometric studies due to their strong fluorescence emission, a property absent in this compound .
Stability and Handling Considerations
  • This compound requires stringent storage conditions (-80°C) to maintain stability, whereas methoxy-substituted analogs are typically stable at -20°C for longer periods .
  • Chlorinated derivatives may exhibit higher photodegradation rates due to C-Cl bond susceptibility, necessitating light-protected storage .

Biological Activity

2-Fluoro-4-hydroxybenzamide is an organic compound with the molecular formula C7H6FNO2\text{C}_7\text{H}_6\text{FNO}_2 and a molecular weight of 155.13 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom enhances its binding affinity to target proteins, which may disrupt key biological pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom increases the compound's binding affinity to proteins, potentially inhibiting their function and leading to disruption in biological processes such as cell proliferation and inflammation.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties against certain strains of bacteria. For example, it has been investigated for its efficacy against Fusarium oxysporum, with some derivatives demonstrating significant inhibition (IC50 values ranging from 0.42 mM to 1.27 mM) .
  • Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways through protein interactions.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in cancer therapeutics.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-HydroxybenzamideLacks fluorine; different solubilityLimited antibacterial activity
2-FluorobenzamideLacks hydroxyl group; affects reactivityReduced interaction with targets
4-FluorobenzamideFluorine at a different positionVariations in chemical behavior
This compound Unique combination of fluorine and hydroxylEnhanced activity across multiple assays

Case Studies

  • Antibacterial Efficacy : In a study examining the activity of benzamide derivatives, this compound was tested against Fusarium oxysporum. Results indicated that specific substitutions on the benzamide ring significantly influenced the antibacterial potency, highlighting the importance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar compounds demonstrated that modifications at the para position could enhance anti-inflammatory effects. This suggests that further exploration of this compound could yield promising results in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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